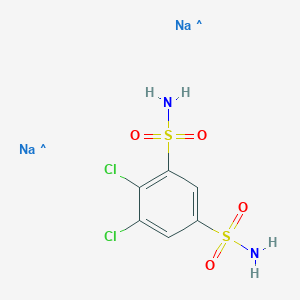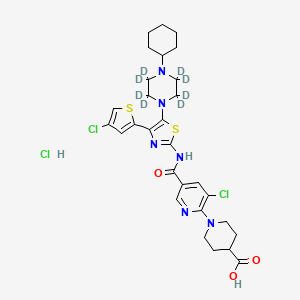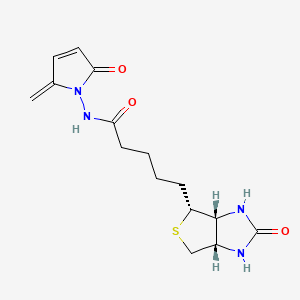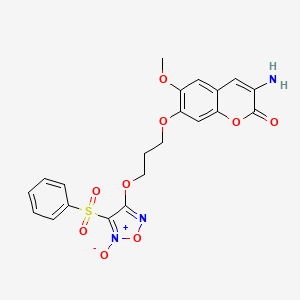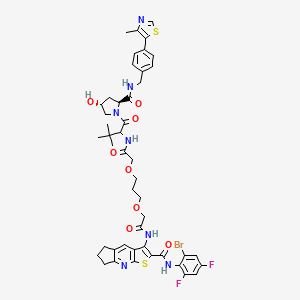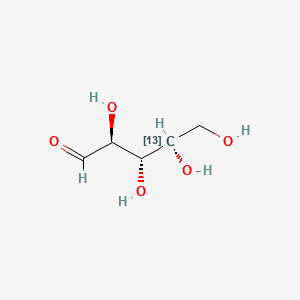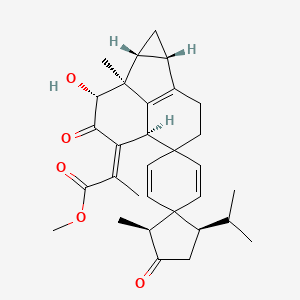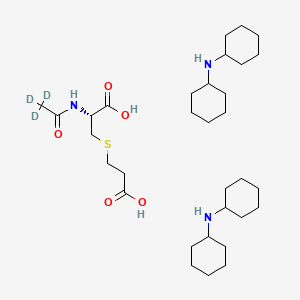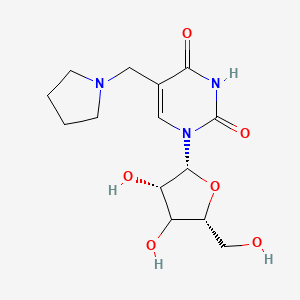
5-Pyrrolidinomethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrrolidinomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
The preparation of 5-Pyrrolidinomethyluridine involves several synthetic routes. One common method includes the reaction of uridine with pyrrolidine under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to achieve high purity and yield .
Analyse Des Réactions Chimiques
5-Pyrrolidinomethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Applications De Recherche Scientifique
5-Pyrrolidinomethyluridine has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Pyrrolidinomethyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process targets cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
5-Pyrrolidinomethyluridine is unique compared to other purine nucleoside analogues due to its specific structure and mechanism of action. Similar compounds include:
Azacitidine: Another nucleoside analogue with antineoplastic activity, used in the treatment of myelodysplastic syndromes.
Fludarabine: A purine analogue used in the treatment of chronic lymphocytic leukemia. These compounds share similar mechanisms but differ in their specific applications and efficacy.
Propriétés
Formule moléculaire |
C14H21N3O6 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10?,11+,13-/m1/s1 |
Clé InChI |
KVVBRYQVEYLNDV-JERFEKOUSA-N |
SMILES isomérique |
C1CCN(C1)CC2=CN(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canonique |
C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



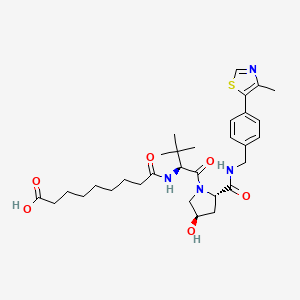
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
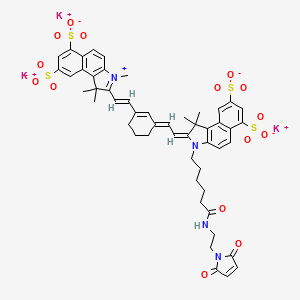
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
